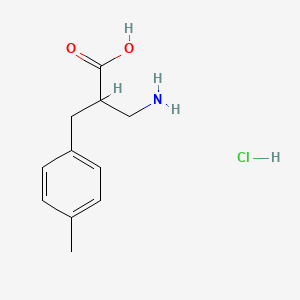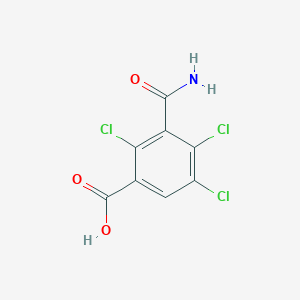
2-Isocyanatopentane
Overview
Description
2-Isocyanatopentane: is an organic compound with the molecular formula C6H11NO. It belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. Isocyanates are widely used in the production of polyurethanes, which are materials used in foams, elastomers, and coatings. This compound is a specific isocyanate that has applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Phosgene Method: This traditional method involves the reaction of phosgene (COCl2) with amines to produce isocyanates. For 2-Isocyanatopentane, the corresponding amine (2-aminopentane) would react with phosgene under controlled conditions to yield the isocyanate.
Non-Phosgene Methods:
Industrial Production Methods: Industrial production of this compound typically involves large-scale phosgene-based processes due to their efficiency and established protocols. non-phosgene methods are gaining popularity due to environmental and safety concerns associated with phosgene.
Chemical Reactions Analysis
Types of Reactions:
Addition Reactions: 2-Isocyanatopentane readily undergoes addition reactions with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: It can participate in substitution reactions where the isocyanate group (-N=C=O) is replaced by other functional groups.
Polymerization: It can polymerize to form polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Alcohols: React with this compound to form urethanes under mild conditions.
Amines: React to form ureas, typically requiring a catalyst or elevated temperatures.
Water: Reacts to form carbamic acids, which can further decompose to amines and carbon dioxide.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water.
Scientific Research Applications
Chemistry: 2-Isocyanatopentane is used as a building block in organic synthesis, particularly in the production of polyurethanes and other polymers.
Biology and Medicine: Isocyanates, including this compound, are used in the development of pharmaceuticals and agrochemicals. They are also studied for their potential biological activities.
Industry: In the industrial sector, this compound is used in the manufacture of coatings, adhesives, sealants, and elastomers. It is also employed in the production of foams for insulation and cushioning materials.
Mechanism of Action
The mechanism of action of 2-Isocyanatopentane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols, amines, and water. This reactivity is the basis for its use in the formation of urethanes, ureas, and carbamic acids. The molecular targets and pathways involved in these reactions are primarily the nucleophilic sites on the reacting molecules.
Comparison with Similar Compounds
Methyl Isocyanate: Similar in structure but with a methyl group instead of a pentyl group.
Ethyl Isocyanate: Similar but with an ethyl group.
Propyl Isocyanate: Similar but with a propyl group.
Uniqueness: 2-Isocyanatopentane is unique due to its specific pentyl group, which imparts different physical and chemical properties compared to other isocyanates. This uniqueness can influence its reactivity and the properties of the polymers and other compounds derived from it.
Properties
IUPAC Name |
2-isocyanatopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-4-6(2)7-5-8/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSRHDUJWMTWRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142688-48-0 | |
| Record name | 2-isocyanatopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide hydrochloride](/img/structure/B3378387.png)

![N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride](/img/structure/B3378423.png)



![2-[2-(Phenylformamido)ethoxy]acetic acid](/img/structure/B3378447.png)
![Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride](/img/structure/B3378454.png)





